molecular formula C9H7Cl3O B1355576 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one CAS No. 35857-66-0

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one

Cat. No.: B1355576
CAS No.: 35857-66-0
M. Wt: 237.5 g/mol
InChI Key: ULARDXFALKMJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol . It is a chlorinated ketone, characterized by the presence of three chlorine atoms attached to a phenyl ring and a propanone chain. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one typically involves the chlorination of 1-(3,4-dichlorophenyl)propan-1-one. One common method includes the reaction of 3,4-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of specific metabolic or signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-chlorophenyl)propan-1-one
  • 3-Chloro-1-(3,4-dimethylphenyl)propan-1-one
  • 3-Chloro-1-(3,4-dichlorophenyl)-2-propanone

Uniqueness

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is unique due to the presence of three chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of chlorine atoms on the phenyl ring and the propanone chain contributes to its unique properties and applications .

Properties

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARDXFALKMJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494835
Record name 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35857-66-0
Record name 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.